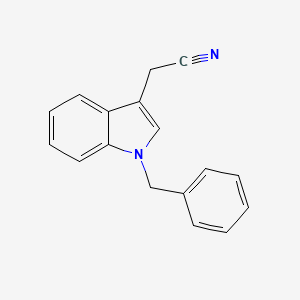

1-Benzyl-1H-indole-3-acetonitrile

Description

Properties

Molecular Formula |

C17H14N2 |

|---|---|

Molecular Weight |

246.31 g/mol |

IUPAC Name |

2-(1-benzylindol-3-yl)acetonitrile |

InChI |

InChI=1S/C17H14N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10,12H2 |

InChI Key |

NHFXOKWGVHCGHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC#N |

Origin of Product |

United States |

Significance of Indole Heterocycles in Organic Synthesis and Biological Applications

The indole (B1671886) nucleus, a fused bicyclic system consisting of a benzene (B151609) ring and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. wisdomlib.orgnumberanalytics.comslideshare.net First isolated from coal tar in the late 19th century, its true significance lies in its widespread presence in natural products and its versatility as a synthetic building block. numberanalytics.com The indole scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to multiple receptors with high affinity, making it a valuable starting point for drug discovery. researchgate.netijpsr.com

Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netnih.govmdpi.com This has led to the development of numerous indole-based drugs, such as the anticancer agent vincristine, the antihypertensive drug reserpine, and the antiviral medication delavirdine. nih.govmdpi.com The ability to functionalize the indole ring at various positions allows for the creation of large and diverse chemical libraries for screening against different biological targets. numberanalytics.com

In organic synthesis, the indole ring is a versatile substrate for a variety of chemical transformations. bhu.ac.in Due to its electron-rich nature, it readily undergoes electrophilic substitution, primarily at the C-3 position. researchgate.netbhu.ac.in Modern synthetic methods, including multi-component reactions and transition metal-catalyzed cross-coupling reactions, have further expanded the toolkit for constructing complex indole-containing molecules. researchgate.netacs.org

Importance of Nitrile Functionality in Chemical Transformations

The nitrile, or cyano, functional group (-C≡N) is a highly valuable and versatile moiety in organic synthesis. nih.gov Its unique electronic properties, characterized by a polar carbon-nitrogen triple bond and an electrophilic carbon atom, allow it to participate in a wide array of chemical reactions. nih.govfiveable.me

One of the primary roles of the nitrile group is as a precursor to other important functional groups. numberanalytics.com For instance, nitriles can be hydrolyzed to form carboxylic acids or amides, and they can be reduced to produce primary amines. numberanalytics.comwikipedia.org They can also react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis. fiveable.mewikipedia.org

Beyond its role as a synthetic intermediate, the nitrile group can also direct chemical reactions and participate in the formation of carbo- and heterocyclic rings. nih.gov It can act as a directing group in C-H bond functionalization reactions and can be involved in various cycloaddition reactions. nih.gov The ability of nitriles to undergo these transformations makes them crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Positioning of 1 Benzyl 1h Indole 3 Acetonitrile Within Indole Nitrile Chemistry

1-Benzyl-1H-indole-3-acetonitrile is a specific indole (B1671886) derivative that incorporates both the indole heterocycle and the nitrile functional group. Its structure consists of an indole core with a benzyl (B1604629) group attached to the nitrogen atom (position 1) and an acetonitrile (B52724) group at position 3. The IUPAC name for this compound is (1-benzyl-1H-indol-3-yl)acetonitrile. smolecule.comchemsynthesis.com

The presence of the benzyl group at the N-1 position is significant. It protects the indole nitrogen from participating in unwanted side reactions and influences the electronic properties of the indole ring. bhu.ac.in The acetonitrile group at the C-3 position, the most reactive site for electrophilic attack on the indole ring, provides a handle for further chemical modifications. bhu.ac.in

This particular combination of functional groups makes this compound a valuable intermediate in the synthesis of more complex indole-based compounds. For example, the nitrile group can be transformed into other functionalities, while the benzyl group can be removed if necessary. Research has demonstrated the use of related 1-benzyl-indole derivatives in the synthesis of compounds with potential biological activities, such as acting as antagonists for nicotinic acetylcholine (B1216132) receptors. rsc.orgokstate.edu

The synthesis of this compound itself can be achieved through various methods. A common approach involves the N-benzylation of indole followed by the introduction of the acetonitrile group at the C-3 position. orgsyn.orgrsc.org Palladium-catalyzed reactions have also been developed for the direct C3-cyanation of indoles.

An in-depth analysis of the synthetic pathways leading to this compound reveals a strategic combination of N-functionalization and C-3 substitution on the indole core. The construction of this target molecule, and related indolic acetonitriles, relies on established and innovative methodologies in organic chemistry. These approaches are broadly categorized into the introduction of the benzyl group at the indole nitrogen and the subsequent or concurrent installation of the acetonitrile moiety at the C-3 position.

Structure Activity Relationship Investigations and Molecular Design Principles for 1 Benzyl 1h Indole 3 Acetonitrile Analogs Non Clinical Focus

Impact of N1-Substitution on Biological Activity Profiles

The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of biological activity, significantly influencing the compound's stability, potency, and even its mechanism of action. The introduction of a benzyl (B1604629) group, as seen in 1-Benzyl-1H-indole-3-acetonitrile, is a key modification that distinguishes it from naturally occurring indoles like indole-3-carbinol (B1674136) (I3C).

Research on related analogs has demonstrated that N-substitution can dramatically enhance biological effects. For instance, N-substituted indole derivatives have been investigated for a variety of effects, including anti-inflammatory, antimicrobial, and antioxidant properties. nih.gov The hydrogen atom on the N1 nitrogen is crucial for the Hydrogen Atom Transfer (HAT) mechanism, a primary antioxidant pathway for indoles. nih.gov Substitution at this position, therefore, may diminish this specific type of antioxidant activity by preventing the formation of the indolyl radical. nih.gov

However, for other biological endpoints, N1-substitution is highly advantageous. In the context of anticancer activity, the addition of a bulky N1-benzyl substituent can confer significant benefits. One of the most striking examples comes from the comparison of I3C with its N1-benzylated analog, 1-benzyl-indole-3-carbinol (1-benzyl-I3C). The N1-benzyl group imparts greater stability, likely due to the steric hindrance that hampers the oligomerization of the reactive indol-3-yl methyl cation that forms under acidic conditions. nih.gov This stability ensures that the biological effects of the molecule are not dependent on its conversion into condensation products like diindolylmethane (DIM). nih.gov

Furthermore, the N1-benzyl group significantly enhances the potency of the indole scaffold. Studies have shown that 1-benzyl-I3C is approximately 1000-fold more potent than the parent I3C at inhibiting the proliferation of human breast cancer cells. nih.govnih.gov This increased potency is attributed to the enhanced hydrophobic character conferred by the benzyl group, which can lead to better interactions with biological targets. nih.gov Similarly, other N1-benzyl substituted indole derivatives have shown potent efficacy in various preclinical models, such as against ovarian cancer xenografts. researchgate.netnih.gov

The nature of the N1-substituent can be fine-tuned to target specific receptors. For example, a series of indoles with a 1-(4-hydroxy-benzyl) group were designed as potent and selective thyroid hormone receptor β (TRβ) agonists. nih.gov This highlights that while the benzyl group itself is important, modifications to its phenyl ring can direct the molecule's activity towards specific biological endpoints.

| N1-Substituent | Analog Class | Observed Impact | Reference |

|---|---|---|---|

| -H (unsubstituted) | Indole-3-carbinol (I3C) | Baseline antiproliferative activity; lower stability, prone to oligomerization. | nih.gov |

| -Benzyl | 1-Benzyl-indole-3-carbinol | ~1000-fold enhanced antiproliferative potency; increased stability. | nih.govnih.gov |

| -Benzyl | 2-Chloro-3-(indol-3-yl)quinoxaline | Potent efficacy against ovarian cancer xenografts. | researchgate.netnih.gov |

| -H (unsubstituted) | General Indoles | Essential for Hydrogen Atom Transfer (HAT) antioxidant mechanism. | nih.gov |

| -(4-hydroxy-benzyl) | Indol-5-yloxy-acetic acid | Confers potent and selective TRβ agonist activity. | nih.gov |

Role of C3-Substitution (Acetonitrile vs. Other Moieties)

The substituent at the C3 position of the indole ring plays a pivotal role in defining the molecule's biological activity. While this compound features a cyanomethyl (-CH₂CN) group, a wide variety of other moieties have been explored at this position, each imparting distinct properties.

The C3-acetonitrile group itself is a versatile functional group. The nitrile can act as a hydrogen bond acceptor, and the methylene (B1212753) spacer provides conformational flexibility. In drug design, the nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl. Its conversion from a 3-indoleacetamide precursor suggests a potential metabolic or synthetic relationship between these two functionalities. smolecule.com

Comparing the acetonitrile (B52724) moiety to other C3-substituents reveals clear SAR trends.

Carbinol (-CH₂OH): The C3-hydroxymethyl group, as found in I3C and 1-benzyl-I3C, is crucial for the potent antiproliferative and anti-estrogenic activities observed in breast cancer cells. nih.govnih.gov The design of 1-benzyl-I3C specifically sought to maintain this C3-hydroxymethyl substituent while modifying the N1 position. nih.gov

Heterocyclic Rings: Complex heterocyclic systems attached to the C3 position have been synthesized from 1-benzyl-3-bromoacetyl indole. nih.gov For example, derivatives like 3-(1-benzyl indol-3-yl)quinoxalin-2(1H)one and 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline have demonstrated significant antimicrobial and anticancer activities, indicating that large, aromatic systems at C3 can lead to potent biological effects. researchgate.netnih.gov

Indolylsuccinimides: The C3 position can be alkylated with maleimides to form 3-indolylsuccinimides. nih.gov These compounds have shown potent cytotoxicity against various human cancer cell lines, with the succinimide (B58015) moiety acting as a key pharmacophore. nih.gov This highlights that C3-alkylation with specific electrophiles can generate highly active compounds. nih.gov

Methylene-Bridged Thiones: In a series of derivatives based on the alkaloid gramine, the C3 position was functionalized with methylene-bridged imidazole-, benzimidazole-, and thiazole-2-thiones. nih.gov These modifications resulted in compounds with potent fungicidal properties and, for those with an unsubstituted N1, strong cytoprotective antioxidant effects. nih.gov

The choice of the C3-substituent is therefore a critical design element. While the carbinol group is linked to potent antiproliferative effects via specific cell cycle pathways, the acetonitrile group offers different chemical properties. Its role in the biological activity of this compound would likely involve different target interactions compared to the hydroxyl group of 1-benzyl-I3C. The electron-withdrawing nature and linear geometry of the nitrile could be key to its specific biological profile, which remains an area for further investigation.

Correlation of Structural Features with Mechanistic Biological Endpoints

The specific structural elements of 1-benzyl-indole analogs correlate directly with their mechanisms of action at a molecular level. The combination of substitutions at the N1 and C3 positions dictates which cellular signaling pathways are modulated.

A well-elucidated example is the mechanism of 1-benzyl-I3C. Its enhanced potency is not just a matter of increased cell death but is linked to specific molecular events. At significantly lower concentrations than its parent compound I3C, 1-benzyl-I3C induces a robust G1 cell cycle arrest in human breast cancer cells. nih.gov This effect is achieved by modulating the expression and activity of key genes that regulate the G1 phase of the cell cycle. nih.gov

A key mechanistic insight is the disruption of transcription factor binding. Both I3C and 1-benzyl-I3C were found to down-regulate the transcription of Cyclin-Dependent Kinase 6 (CDK6), a critical G1-acting protein. nih.gov Chromatin immunoprecipitation (ChIP) assays revealed that this down-regulation is caused by the disruption of the interaction between the Sp1 transcription factor and the CDK6 promoter. nih.gov The N1-benzyl substitution makes the compound far more potent in eliciting this specific mechanistic effect. nih.gov

Beyond cell cycle control, other mechanistic endpoints have been identified for different indole scaffolds.

Apoptosis Regulation: N-substituted indole derivatives have been designed as inhibitors of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). nih.gov Molecular modeling suggests these compounds bind to specific "hot-spots" on the Mcl-1 protein, interfering with its function and promoting apoptosis. The N1-substituent (the "hydrophobic tail") and a C6-linked acidic chain were identified as crucial for this interaction. nih.gov

Kinase Signaling Pathways: The indole ring system is a common scaffold for compounds targeting various signaling pathways, including the PI3K/Akt/mTOR/NF-κB network, which is often dysregulated in cancer. nih.gov The specific substitution pattern around the indole core determines the selectivity and potency of inhibition within these complex pathways.

Receptor Agonism: As previously mentioned, specific N1-substitutions, such as the 1-(4-hydroxy-benzyl) group, can direct the indole scaffold to act as a potent and selective agonist for nuclear receptors like TRβ. nih.gov

Comparative SAR Studies with Indole-3-carbinol Derivatives and Other Indoles

To fully appreciate the design principles of this compound analogs, it is essential to compare their SAR with that of the parent compound, indole-3-carbinol (I3C), and other classes of indole derivatives.

Comparison with Indole-3-carbinol (I3C): The most direct and informative comparison is between I3C and its N1-benzylated counterpart, 1-benzyl-I3C.

Potency: As established, 1-benzyl-I3C is vastly more potent. The concentration required to inhibit DNA synthesis in MCF-7 breast cancer cells by 50% (IC₅₀) was 0.05 µM for 1-benzyl-I3C, compared to 52 µM for I3C—a difference of roughly 1000-fold. nih.govnih.gov

Stability: I3C is notoriously unstable in acidic environments, such as the stomach, where it quickly condenses into a mixture of oligomeric products. In contrast, 1-benzyl-I3C shows significantly higher stability, which is attributed to the steric bulk of the N1-benzyl group preventing this self-condensation. nih.gov This ensures that the parent molecule, rather than its degradation products, is responsible for the observed biological effects. nih.gov

Comparison with Other Indole Derivatives:

Gramine Derivatives: Gramine is an alkaloid with a dimethylaminomethyl group at the C3 position. Synthesized derivatives with various C3-methylene-bridged heterocyclic thiones showed that an unsubstituted N1 position was generally required for strong cytoprotective (antioxidant) activity. nih.gov This contrasts with N1-benzylated compounds, where activity is often enhanced by the N1-substituent, suggesting different mechanisms of action. nih.govnih.gov

Indoles with C3-Heterocycles: Studies on 1-benzyl-indoles substituted at C3 with quinoxaline (B1680401) rings revealed potent antimicrobial and anticancer activities. researchgate.netnih.gov This demonstrates that attaching large, planar heterocyclic systems to the C3 position of a 1-benzyl-indole core is a viable strategy for generating highly active compounds, offering an alternative to the smaller carbinol or acetonitrile moieties.

This comparative analysis underscores a key theme: while the indole core is a versatile starting point, the specific biological profile of a derivative is dictated by the interplay of substitutions at the N1 and C3 positions. The N1-benzyl group generally enhances stability and hydrophobic interactions, leading to increased potency in anticancer models compared to unsubstituted I3C. However, the optimal C3-substituent depends entirely on the desired biological endpoint, ranging from a small hydroxyl group to complex heterocyclic systems.

| Compound/Class | Key Structural Features | Primary Biological Finding | Reference |

|---|---|---|---|

| Indole-3-carbinol (I3C) | N1-H, C3-CH₂OH | Baseline antiproliferative activity (IC₅₀ = 52 µM), low stability. | nih.gov |

| 1-Benzyl-indole-3-carbinol | N1-Benzyl, C3-CH₂OH | High antiproliferative potency (IC₅₀ = 0.05 µM), high stability. | nih.govnih.gov |

| C3-Methylene-Bridged Indoles | N1-H, C3-Methylene-heterocycle | Strong cytoprotective/antioxidant effects. | nih.gov |

| Bis-indoles | Two linked indole cores, N1-benzyl groups | Activity depends on indole linkage and overall molecular shape. | nih.gov |

| 1-Benzyl-3-Quinoxaline Indoles | N1-Benzyl, C3-Quinoxaline | Potent antimicrobial and anticancer activity. | researchgate.netnih.gov |

Design Strategies for Enhanced Efficacy in Pre-Clinical Models

Stabilize the Core and Enhance Potency via N1-Substitution: The primary lesson from the I3C versus 1-benzyl-I3C comparison is the dual benefit of N1-alkylation/benzylation. A key strategy is to introduce bulky, hydrophobic substituents at the N1 position to prevent acid-catalyzed degradation and to increase interaction with hydrophobic pockets in target proteins. nih.gov Further exploration could involve modifying the benzyl ring with electron-donating or withdrawing groups to fine-tune electronic properties and target interactions, as seen in the design of TRβ agonists. nih.gov

Optimize Target Interactions through C3-Modification: The C3-substituent should be tailored to the specific biological target.

For anticancer agents targeting cell cycle machinery, maintaining a small, hydrogen-bonding group like a carbinol or perhaps an amide or sulfonamide, bioisosteric to the acetonitrile, could be effective.

To achieve inhibition of protein-protein interactions (e.g., Mcl-1), the C3 position might be used as an anchor point for a larger chain or ring system designed to interact with specific surface "hot spots" on the target protein. nih.gov

For indications requiring potent cytotoxicity, attaching complex heterocyclic systems like quinoxalines or using linkers like maleimide (B117702) to create conjugates are proven strategies. nih.govresearchgate.net

Structure-Based and Rational Design: A modern approach involves using computational tools and molecular modeling. By docking proposed structures into the active site of a known target (e.g., a kinase, Mcl-1, a nuclear receptor), chemists can predict binding affinity and orientation. nih.gov This allows for the rational design of modifications to the 1-benzyl-indole scaffold that are predicted to enhance binding and, consequently, biological efficacy before undertaking synthetic efforts. nih.gov

Develop Target-Specific Conjugates: An advanced strategy involves using the indole scaffold as a core for creating antibody-drug conjugates (ADCs). The C3 position, in particular, can be functionalized with a linker that attaches the potent indole derivative to an antibody designed to target a specific cell type, such as a cancer cell. nih.gov This approach maximizes therapeutic efficacy while minimizing off-target toxicity.

By systematically applying these principles—stabilizing the core, tailoring the C3 "warhead," controlling molecular shape, and using rational, structure-based methods—researchers can move beyond existing analogs to develop novel this compound derivatives with superior performance in pre-clinical models.

Computational Chemistry and Chemoinformatics Applications in 1 Benzyl 1h Indole 3 Acetonitrile Research

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For 1-Benzyl-1H-indole-3-acetonitrile, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are employed to determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer (ICT). For indole (B1671886) derivatives, these calculations are often performed in simulated solvent environments, such as acetonitrile (B52724), to better reflect experimental conditions. researchgate.netacs.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another crucial output of DFT studies. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. In this compound, the nitrogen atom of the nitrile group and the region around the indole nitrogen are expected to show negative potential, making them sites for potential hydrogen bonding or electrophilic attack. Conversely, the hydrogen atoms of the benzyl (B1604629) and indole rings would exhibit positive potential.

Natural Bond Orbital (NBO) analysis further elucidates the electronic structure by describing charge transfer interactions between filled donor and empty acceptor orbitals within the molecule, quantifying the stability derived from these delocalization effects.

Table 1: Representative Theoretical Electronic Properties of Indole Derivatives Calculated by DFT This table presents typical data obtained for indole derivatives from DFT studies, illustrating the expected values for this compound.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment (µ) | 3.0 to 5.0 D | Measures the overall polarity of the molecule, influencing solubility and binding. |

| MEP Negative Region | Nitrile Nitrogen, Indole N-region | Indicates sites for electrophilic attack and hydrogen bond acceptance. |

| MEP Positive Region | Aromatic and Methylene (B1212753) Protons | Indicates sites for nucleophilic attack and hydrogen bond donation. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its conformational flexibility and its behavior in solution or when bound to a biological target. tandfonline.com

Conformational Analysis: The this compound molecule possesses significant conformational freedom, primarily due to the rotation around the single bonds connecting the benzyl group to the indole nitrogen and the acetonitrile group to the indole C3 position. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations that are likely to be biologically relevant. This analysis helps understand how the molecule might adapt its shape to fit into a protein's binding site.

Binding Interactions: When a potential protein target is identified, MD simulations are invaluable for validating docking results and assessing the stability of the ligand-protein complex. nih.govnih.gov By simulating the complex in a water box with physiological ion concentrations for nanoseconds or even microseconds, researchers can observe the dynamics of the interaction. Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions. These simulations confirm whether the initial docked pose is maintained and reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Force Field | OPLS, AMBER, CHARMM | Defines the potential energy function for all atoms in the system. |

| Solvent Model | TIP3P, SPC/E Water | Explicitly models the aqueous environment. |

| System Size | ~50,000 - 100,000 atoms | Includes protein, ligand, water, and ions in a periodic box. |

| Simulation Time | 100 - 1000 ns | Allows for sufficient sampling of conformational space and interaction dynamics. |

| Temperature/Pressure | 300 K / 1 bar | Simulates physiological conditions (NPT ensemble). |

| Analysis | RMSD, RMSF, Hydrogen Bonds | To evaluate the stability and dynamics of the complex. |

Molecular Docking Studies for Target Identification and Ligand-Protein Interactions

Molecular docking is a chemoinformatics technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking studies are crucial for identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-protein complex.

Target Identification: The indole scaffold is present in many biologically active compounds, suggesting that its derivatives could interact with a wide range of protein targets. Docking can be used to screen this compound against libraries of protein structures associated with various diseases, such as cancer or microbial infections. nih.gov Targets for related indole derivatives include enzymes like dihydrofolate reductase (DHFR) tandfonline.comnih.gov, Pim-1 kinase nih.govtandfonline.com, DNA gyrase nih.gov, and human neutrophil elastase. nih.gov

Ligand-Protein Interactions: Once a target is selected, docking algorithms calculate the binding affinity (scoring function) for thousands of possible poses of the ligand in the protein's active site. The results reveal the most likely binding mode and highlight key intermolecular interactions. For this compound, important interactions would likely involve:

π-π Stacking: Between the aromatic indole or benzyl rings and aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrogen Bonding: The nitrogen of the nitrile group can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl group and the indole ring system can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

A study on the closely related 1-benzyl-indole-3-carbinol identified a potential allosteric binding site on human neutrophil elastase through in silico simulations, highlighting the power of docking to uncover novel mechanisms of action. nih.gov

Table 3: Representative Molecular Docking Results for Indole Derivatives Against Protein Targets

| Protein Target | Potential Interacting Residues | Types of Interaction | Reference Target Class |

|---|---|---|---|

| Pim-1 Kinase | Glu121, Leu44, Val52 | Hydrogen Bond, Hydrophobic | Anticancer nih.gov |

| DHFR | Ile7, Leu22, Phe31, Phe34 | Hydrophobic, Hydrogen Bond | Anticancer tandfonline.com |

| DNA Gyrase B | Asp73, Asn46, Gly77 | Hydrogen Bond, Hydrophobic | Antimicrobial |

| Neutrophil Elastase | (Allosteric Site Residues) | Hydrophobic, van der Waals | Anti-inflammatory nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. For this compound, QSAR is used to predict its potential biological efficacy based on calculated molecular properties, known as descriptors. jocpr.com

The development of a QSAR model involves several steps:

Data Set Collection: A set of structurally related indole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. tandfonline.comtandfonline.com

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment from DFT). eurjchem.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that correlates a subset of the most relevant descriptors with the observed biological activity. tandfonline.com

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. tandfonline.comnih.gov

While a specific QSAR model for this compound has not been published, its descriptors can be calculated and used in existing models for related indole series to predict its potential activity as an antifungal, anticancer, or anti-inflammatory agent. tandfonline.comeurjchem.com

Table 4: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient, relates to lipophilicity. |

| Constitutional | Molecular Weight (MW) | Mass of the molecule. |

| Topological | Wiener Index (W) | A distance-based graph invariant that reflects molecular branching. |

| Geometrical | Molecular Surface Area (MSA) | The surface area of the molecule. |

| Quantum Chemical | HOMO/LUMO Energy | Frontier orbital energies related to reactivity and charge transfer. |

| Quantum Chemical | Dipole Moment | Measure of molecular polarity. |

Computational Mechanistic Insights into Reactivity and Biotransformations

Computational methods are instrumental in elucidating the reaction mechanisms and metabolic fate of molecules like this compound.

Reactivity Insights: DFT calculations can be used to model reaction pathways and transition states, providing insight into the molecule's chemical reactivity. For instance, the C3 position of the indole ring is susceptible to electrophilic substitution. Computational studies can model the C-3 benzylation of indoles, analyzing the stability of carbocation intermediates that drive the reaction. acs.org The electrophilicity of the indole ring and the reactivity of the nitrile group towards hydrolysis can also be quantitatively assessed by modeling the transition state energies for these transformations.

Biotransformation Prediction: Predicting a molecule's metabolic fate is a critical part of drug development. Computational tools can predict likely sites of metabolism and the resulting metabolites.

Knowledge-based Systems: Software like BioTransformer uses a database of known metabolic reactions to predict potential transformations. nih.gov For this compound, this could include Phase I reactions like hydroxylation of the benzyl or indole rings and Phase II reactions like conjugation.

Quantum Mechanical Calculations: DFT can be used to calculate the activation energies for reactions at different sites, identifying the most energetically favorable metabolic pathways.

Mechanistic Studies: Research on the biosynthesis of camalexin (B168466) in Arabidopsis thaliana has shown that indole-3-acetonitrile (B3204565) can be conjugated with glutathione (B108866), a reaction catalyzed by glutathione S-transferase (GST) enzymes. nih.gov This provides a known biotransformation pathway for the core indole-3-acetonitrile structure, suggesting that this compound could potentially undergo similar conjugation reactions as part of its metabolism.

Table 5: Potential Biotransformations of this compound and Computational Approaches

| Reaction Type | Potential Metabolite | Computational Method |

|---|---|---|

| Phase I: Aromatic Hydroxylation | Hydroxylated benzyl or indole ring | Predictive software (e.g., BioTransformer); DFT for activation energies. |

| Phase I: Nitrile Hydrolysis | 1-Benzyl-1H-indole-3-acetamide | DFT to model reaction mechanism and transition state. |

| Phase I: Amide Hydrolysis | 1-Benzyl-1H-indole-3-carboxylic acid | DFT to model reaction mechanism and transition state. |

| Phase II: Conjugation | Glutathione or glucuronide conjugates | Predictive software; Docking with transferase enzymes (GST, UGT). |

Advanced Analytical Spectroscopic and Chromatographic Methods for 1 Benzyl 1h Indole 3 Acetonitrile

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile compounds like 1-Benzyl-1H-indole-3-acetonitrile. basicmedicalkey.com It is widely used for separating the target compound from impurities and for precise quantification. basicmedicalkey.com The most common mode for this type of analysis is reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. nih.gov

In a typical RP-HPLC setup for this compound, an octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8) bonded silica (B1680970) column serves as the stationary phase. basicmedicalkey.comresearchgate.net The mobile phase generally consists of a mixture of acetonitrile (B52724) and water. researchgate.netsielc.com The ratio of these solvents can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the analyte from any starting materials, by-products, or degradation products. sigmaaldrich.com The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard. basicmedicalkey.com

| Parameter | Typical Conditions | Purpose |

| Technique | Reverse-Phase HPLC (RP-HPLC) | Separation based on polarity. |

| Stationary Phase | C8 or C18 (e.g., Zorbax XDB-C8) | Provides a nonpolar surface for interaction. researchgate.net |

| Mobile Phase | Acetonitrile / Water Gradient | Elutes compounds based on their relative hydrophobicity. researchgate.netsielc.com |

| Additive | ~0.01% Formic Acid | Improves peak symmetry and resolution. researchgate.netsielc.com |

| Flow Rate | 1.0 - 1.5 mL/min | Influences separation efficiency and analysis time. basicmedicalkey.comsigmaaldrich.com |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. basicmedicalkey.com |

| Temperature | Ambient or controlled (e.g., 40 °C) | Affects retention time and selectivity. sigmaaldrich.com |

Integration of UV and Fluorescence Detection in HPLC for Indole (B1671886) Profiling

For enhanced sensitivity and selectivity in the analysis of indole compounds, HPLC systems are often equipped with both Ultraviolet (UV) and Fluorescence Detectors (FLD), frequently connected in series. researchgate.net

UV detection is a robust and common method where the analyte's absorption of UV light is measured. basicmedicalkey.com For indole derivatives like this compound, the indole ring system provides strong chromophores, typically resulting in maximum absorption around 280 nm. researchgate.net A Diode Array Detector (DAD) is particularly useful as it can acquire a full UV-visible spectrum for each point in the chromatogram, aiding in peak identification and purity assessment. basicmedicalkey.com

Fluorescence detection offers superior sensitivity and selectivity for compounds that fluoresce. nih.gov Many indole derivatives, including indole-3-acetonitrile (B3204565), are naturally fluorescent. researchgate.net The analysis involves exciting the molecule at a specific wavelength (excitation wavelength, λex) and measuring the light emitted at a longer wavelength (emission wavelength, λem). researchgate.net For indole-3-acetonitrile, typical conditions involve excitation around 280 nm and emission measurement around 340-360 nm. researchgate.net This specificity means that non-fluorescent impurities will not be detected, resulting in cleaner chromatograms and significantly lower detection limits compared to UV detection. researchgate.net

| Parameter | UV Detection (DAD) | Fluorescence Detection (FLD) |

| Principle | Measures absorption of UV light. | Measures emission of light after excitation. |

| Wavelength | ~280 nm researchgate.net | Excitation: ~280 nm; Emission: ~360 nm researchgate.net |

| Linearity Range (for I3ACN) | 0.4–100 nmol/mL researchgate.net | 0.02–10 nmol/mL researchgate.net |

| Limit of Detection (LOD) (for I3ACN) | 0.1 nmol/mL researchgate.net | 0.006 nmol/mL researchgate.net |

| Selectivity | Moderate | High (only fluorescent compounds are detected). |

| Sensitivity | Good | Excellent (often 10-1000x more sensitive than UV). |

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

While chromatography separates components, spectroscopy is essential for unequivocally determining the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR identifies the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the protons on the benzyl (B1604629) group, the indole ring, and the acetonitrile methylene (B1212753) group. rsc.org

¹³C NMR provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would show characteristic peaks for the nitrile carbon, the aliphatic methylene carbons, and the aromatic carbons of the indole and benzyl rings. rsc.org

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov When coupled with Gas Chromatography (GC-MS) or HPLC (LC-MS), it becomes a powerful tool for identifying compounds in a mixture. rsc.org For this compound (molecular formula C₁₇H₁₄N₂), the mass spectrum would show a molecular ion peak corresponding to its molecular weight (246.31 g/mol ). smolecule.com

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Proton environment, connectivity, and count. acs.org | Confirms presence of benzyl, indole, and acetonitrile CH₂ protons. |

| ¹³C NMR | Carbon skeleton and chemical environment. acs.org | Identifies nitrile carbon, aromatic carbons, and aliphatic carbons. |

| Mass Spec. | Molecular weight and fragmentation pattern. nih.gov | Confirms molecular weight (246.31) and structural motifs. smolecule.com |

Sample Preparation Methodologies for Complex Matrices (e.g., Solid-Phase Extraction)

When analyzing this compound in complex samples such as biological fluids or plant extracts, a sample preparation step is crucial to remove interfering substances and concentrate the analyte. actapol.net Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. nih.gov

SPE operates on chromatographic principles, partitioning analytes between a solid sorbent and a liquid phase. actapol.net A common strategy is "bind and elute". youtube.com The process involves several steps:

Conditioning: The sorbent (e.g., C18) is wetted with a solvent like methanol, followed by an equilibration step with water or a buffer.

Loading: The sample is passed through the SPE cartridge. The nonpolar this compound binds to the nonpolar C18 sorbent, while polar matrix components pass through to waste. youtube.com

Washing: A weak solvent (e.g., a low percentage of organic solvent in water) is passed through the cartridge to wash away remaining weakly-bound impurities without dislodging the analyte. youtube.com

Elution: A strong organic solvent (e.g., acetonitrile or methanol) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated this compound for subsequent HPLC analysis. youtube.com

| Step | Procedure | Purpose |

| 1. Conditioning | Pass methanol, then water through the sorbent. | Activates the sorbent for sample binding. |

| 2. Loading | Pass the liquid sample through the sorbent. | Analyte binds to the sorbent; interferences pass through. youtube.com |

| 3. Washing | Pass a weak solvent (e.g., water/methanol mix). | Removes weakly retained impurities. youtube.com |

| 4. Elution | Pass a strong solvent (e.g., acetonitrile). | Recovers the purified, concentrated analyte. youtube.com |

Mechanistic Insights into the Biological Activity of 1 Benzyl 1h Indole 3 Acetonitrile and Its Derivatives Non Clinical Studies

Cellular and Molecular Mechanisms of Action (In Vitro and In Vivo Pre-Clinical)

The primary focus of non-clinical research has been on derivatives such as 1-Benzyl-indole-3-carbinol (1-benzyl-I3C), which has demonstrated substantially enhanced potency compared to its parent compound, Indole-3-carbinol (B1674136) (I3C). nih.govnih.gov These studies have provided a detailed view of how the addition of a benzyl (B1604629) group to the indole (B1671886) core amplifies its biological impact.

A key mechanism of action for 1-benzyl-indole derivatives is the induction of cell cycle arrest, specifically in the G1 phase. nih.gov This effect halts cell proliferation before the DNA synthesis (S) phase can begin.

Studies on the derivative 1-benzyl-I3C have shown that it potently suppresses the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells. nih.gov This compound was found to be approximately 1000-fold more potent at inhibiting DNA synthesis than I3C. nih.gov The induction of a robust G1 cell cycle arrest by 1-benzyl-I3C was observed at significantly lower concentrations than its parent compound. nih.govnih.gov This G1 arrest is associated with a reduction in the levels of hyperphosphorylated retinoblastoma protein (ppRb), a critical step for progression through the G1 phase. nih.gov

Table 1: Comparative Anti-proliferative Potency in MCF-7 Breast Cancer Cells

| Compound | IC50 Value (Concentration for 50% Inhibition of DNA Synthesis) | Relative Potency |

|---|---|---|

| 1-Benzyl-indole-3-carbinol (1-benzyl-I3C) | 0.05 µM | ~1000x more potent than I3C |

| Indole-3-carbinol (I3C) | 52 µM | Baseline |

Data sourced from studies on human breast cancer cells. nih.govnih.gov

The G1 cell cycle arrest induced by these compounds is mechanistically linked to the targeted disruption of gene expression. A pivotal target is the cyclin-dependent kinase 6 (CDK6), a key regulator of G1 progression. nih.govnih.gov

The derivative 1-benzyl-I3C has been shown to elicit key I3C-specific effects on the expression and activity of genes active in the G1 phase. nih.gov Specifically, it disrupts the endogenous interactions of the Sp1 transcription factor with the promoter region of the CDK6 gene. nih.govnih.gov The parent compound, I3C, is known to down-regulate CDK6 transcription by targeting Sp1 at a composite DNA site in the CDK6 promoter. nih.gov The 1-benzyl derivative achieves this same effect but with far greater potency. nih.gov Reverse transcriptase-polymerase chain reaction (RT-PCR) analysis confirmed that treatment with 1-benzyl-I3C strongly down-regulates CDK6 transcripts. nih.gov

In hormone-sensitive cancers, 1-benzyl-indole derivatives have demonstrated the ability to modulate crucial receptor pathways. In estrogen-responsive MCF-7 breast cancer cells, 1-benzyl-I3C potently down-regulates the production of estrogen receptor-alpha (ER-α) protein. nih.govnih.gov This action reduces the cellular response to estrogen, a key driver of proliferation in these cancer cells. This anti-estrogenic property contributes significantly to its anti-proliferative effects and highlights its potential as a therapeutic agent in treating cancers sensitive to indole compounds. nih.gov

Anti-proliferative effects and cell cycle arrest are often precursors to programmed cell death, or apoptosis. Apoptosis can be initiated through several routes, including the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, which converge on the activation of effector caspases that dismantle the cell. nih.gov

While compounds like I3C are known to induce apoptosis in leukemia cell lines through the activation of the aryl hydrocarbon receptor (AhR), leading to G1 arrest and programmed cell death nih.gov, specific studies detailing the precise apoptotic pathways initiated by 1-Benzyl-1H-indole-3-acetonitrile or its direct derivatives are less common. However, the induction of G1 arrest and potent inhibition of cell growth strongly suggest that these compounds ultimately lead to apoptosis. nih.govnih.gov The exact mechanisms, such as the involvement of specific caspases (e.g., caspase-3, -8, -9) or the regulation of Bcl-2 family proteins by these specific 1-benzyl derivatives, remain an area for further detailed investigation.

Antimicrobial and Antifungal Mechanistic Investigations

The antimicrobial potential of the indole nucleus has led to the synthesis and evaluation of various derivatives against a range of pathogens. Studies on 1-benzyl-indole derivatives have yielded mixed but interesting results.

Research on one derivative, N-benzyl-1H-indole-3-carboxamide, found that it was inactive against a panel of bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Klebsiella pneumonia) and fungal isolates (Candida albicans, Aspergillus niger) at the tested concentrations. rsisinternational.orgrsisinternational.org

Conversely, other, more complex 1-benzyl-indole derivatives have shown significant antimicrobial and antifungal activity. researchgate.net For instance, certain quinoxaline (B1680401) derivatives of 1-benzyl-indole displayed potent action against several bacteria and the fungus C. albicans. researchgate.net

Table 2: Antimicrobial Activity of Selected 1-Benzyl-Indole Derivatives

| Derivative Class | Active Compounds | Target Microorganisms | Observed Activity |

|---|---|---|---|

| Quinoxalinones | 3-(1-benzyl indol-3-yl)quinoxalin-2(1H)one | P. aeruginosa, B. cereus, S. aureus | High activity compared to reference drugs. researchgate.net |

| Chloroquinoxalines | 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | C. albicans | High activity compared to the reference drug nystatin. researchgate.net |

| Carboxamides | N-benzyl-1H-indole-3-carboxamide | S. aureus, E. coli, P. aeruginosa, B. subtilis, K. pneumonia, C. albicans, A. niger | Inactive at tested concentrations. rsisinternational.orgrsisinternational.org |

Summary of findings from antimicrobial screening studies. rsisinternational.orgrsisinternational.orgresearchgate.net

The precise mechanisms by which active 1-benzyl-indole derivatives exert their antimicrobial effects are still under investigation. While studies have successfully identified derivatives with potent activity by determining their minimum inhibitory concentrations (MIC) researchgate.netnih.gov, the specific molecular targets within the microbial cells have not been fully elucidated. It is hypothesized that, like other indole-based antimicrobials, the mode of action could involve the disruption of microbial cellular integrity, such as interference with cell membrane structure or function, or inhibition of essential enzymes. However, direct evidence specifically demonstrating this mechanism for the active 1-benzyl-indole derivatives mentioned is not yet available in the reviewed literature. Further research is required to determine if these compounds disrupt cell membranes, inhibit cell wall synthesis, or interfere with other vital microbial pathways.

Inhibition of Essential Microbial Enzymes

While direct studies on the enzymatic inhibition by this compound are not extensively detailed, research on its close derivatives provides significant insights into its potential as an antimicrobial agent. Synthetic derivatives starting from 1-benzyl-3-bromoacetyl indoles have been evaluated for their action against various microbes. nih.govresearchgate.net

Screening studies have shown that certain quinoxaline derivatives of 1-benzyl-indole are particularly effective. For instance, 3-(1-benzylindol-3-yl)quinoxalin-2(1H)-one and 2-(4-methyl piperazin-1-yl)-3-(1-benzylindol-3-yl) quinoxaline demonstrated notable activity against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. nih.gov Furthermore, 2-chloro-3-(1-benzylindol-3-yl)quinoxaline was identified as the most active against the fungal pathogen Candida albicans when compared to the reference drug nystatin. nih.govresearchgate.net

The parent compound, indole-3-acetonitrile (B3204565) (IAN), is known to be processed by microbial enzymes. In phytopathogenic and leguminous bacteria like Agrobacterium tumefaciens and Rhizobium, a two-step enzymatic pathway converts IAN into the phytohormone indole-3-acetic acid (IAA). nih.gov This process involves a nitrile hydratase, which converts IAN to indole-3-acetamide (B105759), followed by an amidase that produces IAA. nih.gov The nitrile hydratase from A. tumefaciens is a cobalt- and iron-containing enzyme that stoichiometrically catalyzes the hydration of IAN. nih.gov

| Derivative of 1-Benzyl-1H-indole | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| 3-(1-benzylindol-3-yl)quinoxalin-2(1H)-one | P. aeruginosa, B. cereus, S. aureus | Most active among tested compounds | nih.gov |

| 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines | P. aeruginosa, B. cereus, S. aureus | Most active among tested compounds | nih.gov |

| 2-chloro-3-(1-benzylindol-3-yl)quinoxaline | C. albicans | Most active against this fungus | nih.govresearchgate.net |

Antiviral Mechanistic Explorations

The antiviral mechanisms of the parent molecule, 3-indoleacetonitrile (B1196911) (IAN), have been investigated, revealing broad-spectrum activity. nih.gov IAN has demonstrated efficacy against RNA viruses like Influenza A Virus (IAV) and Vesicular Stomatitis Virus (VSV), as well as DNA viruses like Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.gov Its potential against SARS-CoV-2 has also been noted. nih.gov

Mechanistically, IAN's antiviral action is not due to preventing viral entry into host cells. nih.gov Instead, it appears to function by modulating the host's innate immune response. Research indicates that 3-indoleacetonitrile promotes the host interferon signaling pathway, a critical component of the antiviral defense system. nih.gov It also inhibits autophagic flux. The core of this mechanism involves the enhancement of mitochondrial antiviral-signaling (MAVS) protein levels. IAN is thought to achieve this by inhibiting the interaction between MAVS and the selective autophagy receptor SQSTM1, thereby preventing MAVS degradation and boosting the interferon response. nih.gov

While these findings are for the non-benzylated analog, they provide a strong hypothetical framework for the potential antiviral mechanisms of this compound.

Role as a Plant Growth Regulator and its Conversion Pathways (e.g., to Indole-3-acetic acid)

Indole-3-acetonitrile (IAN), the core structure of this compound, is recognized as a precursor to Indole-3-acetic acid (IAA), a primary auxin responsible for regulating plant growth. nih.govmdpi.com The growth-promoting effects of IAN are contingent upon its conversion to IAA within the plant tissues. nih.gov

This conversion can occur via two primary enzymatic pathways:

A single-step pathway where a nitrilase enzyme directly hydrolyzes IAN to IAA. researchgate.net

A two-step pathway involving the enzyme nitrile hydratase to form indole-3-acetamide (IAM), which is then converted to IAA by an amidase. nih.govresearchgate.net

The efficiency of this conversion varies significantly among different plant species, which correlates directly with the observed growth response. nih.gov For example, wheat coleoptiles, which convert IAN to IAA rapidly, show a correspondingly short latent period before a growth response is observed. nih.gov In contrast, corn coleoptiles exhibit a slow conversion rate and a much longer latent period for the growth response. nih.gov In plant species like peas, where no conversion of IAN to IAA occurs, there is no measurable growth promotion from IAN application. nih.gov This evidence strongly supports the role of IAN as a pro-hormone that becomes active upon its metabolic conversion. nih.gov

| Plant Species | Rate of IAN to IAA Conversion | Growth Response to IAN | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum L.) | Rapid | Short latent period before growth response | nih.gov |

| Corn (Zea mays L.) | Slow | Long latent period before growth response | nih.gov |

| Peas (Pisum sativum L.) | No conversion | No measurable growth response | nih.gov |

Interactions with Enzymatic Systems (e.g., Kinases, other specific enzymes)

Derivatives of this compound have been shown to interact with and inhibit several important mammalian enzymatic systems, particularly protein kinases. Kinases are a class of enzymes crucial for cell signaling, and their dysregulation is linked to numerous diseases. acs.org

A study on 1-benzyl-indole-3-carbinol , a closely related derivative, revealed it to be a potent inhibitor of cyclin-dependent kinases (CDKs) involved in cell cycle regulation. nih.gov This compound was found to significantly reduce the enzyme-specific activities of CDK4 and CDK2 in human breast cancer cells, leading to a G1 phase cell cycle arrest. nih.gov

More directly, research into indole-3-carbonitriles (an alternative name for indole-3-acetonitriles) has identified them as inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govresearchgate.net Using a fragment-based design approach starting from a simple indole, researchers developed a series of indole-3-carbonitrile derivatives that showed potent, double-digit nanomolar inhibition of DYRK1A. nih.gov

Furthermore, other synthetic indolyl-3-acetonitrile derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells, suggesting interaction with inflammatory enzymes like nitric oxide synthase (NOS) and cyclooxygenase (COX). nih.gov

| Compound Class | Target Enzyme(s) | Mechanism/Effect | Reference |

|---|---|---|---|

| 1-Benzyl-indole-3-carbinol | Cyclin-dependent kinases (CDK2, CDK4, CDK6) | Reduces enzyme specific activity of CDK2 and CDK4, leading to G1 cell cycle arrest. | nih.gov |

| Indole-3-carbonitrile derivatives | Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) | Potent, double-digit nanomolar inhibition. | nih.govresearchgate.net |

| Indolyl-3-acetonitrile derivatives | Nitric Oxide Synthase (NOS), Cyclooxygenase (COX) (inferred) | Inhibition of NO and PGE2 production. | nih.gov |

Future Research Trajectories and Academic Significance of 1 Benzyl 1h Indole 3 Acetonitrile

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of 1-Benzyl-1H-indole-3-acetonitrile has been approached through various methods, with ongoing research focused on improving efficiency and sustainability.

Established Methods: Traditional synthesis often involves the N-benzylation of indole (B1671886) followed by the introduction of the acetonitrile (B52724) group at the 3-position. smolecule.com A common method for N-benzylation utilizes benzyl (B1604629) halides in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethylformamide (DMF). smolecule.comorgsyn.org Subsequent conversion of a precursor, such as 3-indoleacetamide, to the acetonitrile can be achieved using dehydrating agents like phosphorus pentoxide. smolecule.com Palladium-catalyzed cyclization has also been a key strategy, offering high yields. smolecule.com

Sustainable Approaches: Future research is trending towards greener chemistry. This includes exploring enzymatic pathways, such as using nitrile hydratase for the reversible hydration of indole-3-acetonitrile (B3204565) to indole-3-acetamide (B105759), which can then be dehydrated back to the nitrile. smolecule.com While scalable challenges exist, these enzymatic methods offer a more environmentally friendly alternative. smolecule.com Additionally, the development of one-pot synthesis methods, such as the combination of Heck isomerization and Fischer indolization, is being investigated to streamline the process and reduce waste. researchgate.net The use of solid acid catalysts like Amberlyst® 15 is also being explored to create more sustainable and reusable catalytic systems. researchgate.net

Unveiling Undiscovered Reactivity Patterns and Synthetic Utilities

The reactivity of the indole nucleus, particularly at the C3 position, makes this compound a versatile intermediate for the synthesis of more complex molecules.

Functional Group Transformations: The acetonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization. The indole ring itself can undergo various electrophilic substitution reactions.

Multicomponent Reactions: 1-Benzyl-1H-indole-3-carbaldehyde, a related compound, is a valuable precursor in multicomponent reactions (MCRs) for the efficient synthesis of diverse heterocyclic structures. ontosight.ai This suggests that this compound could also be a key building block in MCRs to generate libraries of novel compounds for biological screening.

In-depth Mechanistic Elucidation at the Sub-cellular Level

While the biological activities of indole derivatives are widely reported, the precise mechanisms of action at the sub-cellular level often require further investigation.

Target Identification: For related indole compounds, such as 1-benzyl-indole-3-carbinol, studies have shown effects on cell cycle progression, including the induction of a G1 phase arrest and modulation of cell cycle regulatory proteins like p21, p27, CDK4, and Cyclin D1. nih.gov Research on this compound could explore similar pathways.

Signaling Pathways: Indole derivatives have been shown to interact with various signaling pathways. For instance, some indole compounds can induce apoptosis in cancer cells by targeting specific oncogenic pathways. Future studies on this compound will likely focus on identifying its specific molecular targets and elucidating its impact on cellular signaling cascades. Recent research on indole-3-acetonitrile has suggested a potential influence on the serotonin (B10506) and dopamine (B1211576) pathways in neuroblastoma cells, indicating a new avenue for investigation. nih.gov

Development of Advanced Pre-Clinical Models for Efficacy Assessment

To translate the potential of this compound into therapeutic applications, robust pre-clinical evaluation is essential.

In Vitro Models: Initial assessments often involve testing the compound's efficacy in various cancer cell lines. For example, the related compound 1-benzyl-indole-3-carbinol has been shown to suppress DNA synthesis in both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells. nih.gov Similar cell-based assays would be crucial for evaluating this compound.

In Vivo Models: Promising in vitro results would necessitate further testing in animal models. For instance, a derivative, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401), demonstrated significant tumor growth suppression in ovarian cancer xenografts in nude mice. researchgate.netnih.gov The development of relevant animal models will be critical for assessing the in vivo efficacy and pharmacokinetic properties of this compound.

Strategic Lead Identification for Chemical Biology and Medicinal Chemistry Applications

The structural features of this compound make it an attractive scaffold for lead optimization in drug discovery programs.

Structure-Activity Relationship (SAR) Studies: The benzyl and acetonitrile groups can be systematically modified to explore how these changes affect biological activity. ontosight.ai This allows for the development of SAR models to guide the design of more potent and selective analogs.

Target-Based Drug Design: As the molecular targets of this compound are identified, this information can be used for rational drug design. Computational methods, such as molecular docking, can help predict how modifications to the lead compound will affect its binding to the target protein, facilitating the development of optimized inhibitors. nih.gov The indole ring is a common motif in many biologically active compounds, and its derivatization continues to be a fruitful area of research for identifying new therapeutic agents. ontosight.ai

Q & A

Basic: What are the standard synthetic routes for 1-Benzyl-1H-indole-3-acetonitrile, and how are reaction conditions optimized?

The synthesis typically involves introducing the benzyl group to the indole nitrogen and functionalizing the 3-position with an acetonitrile moiety. A common approach adapts methods for 1-benzylindole derivatives:

- Step 1 : Benzylation of indole using benzyl chloride under basic conditions (e.g., anhydrous K₂CO₃ in DMF or acetonitrile under reflux) .

- Step 2 : Introduction of the acetonitrile group at the 3-position via nucleophilic substitution or cyanation reactions. For example, a Vilsmeier-Haack reaction or palladium-catalyzed cyanation could be employed, similar to strategies used for related indole-3-carbonitriles .

- Optimization : Key parameters include solvent polarity (acetonitrile enhances nucleophilicity), temperature control to minimize side reactions, and catalyst selection (e.g., Pd for cross-coupling steps).

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?

Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus solid-state structures. Methodological recommendations:

- NMR/IR Analysis : Compare experimental NMR shifts (e.g., ¹H, ¹³C) with computational predictions (DFT) to identify possible conformers .

- X-ray Crystallography : Refine structures using programs like SHELXL, which handles high-resolution data and twinning effects . For example, the crystal structure of 1-Benzyl-2-(1H-indol-3-yl)-5-oxo-pyrrolidine-2-carbonitrile (a related compound) was resolved via SHELX, confirming the indole backbone and substituent orientations .

- Dynamic NMR : Use variable-temperature studies to detect slow equilibria in solution.

Basic: What analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₆H₁₂N₂).

- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Scaffold Modification : Synthesize analogs with variations in the benzyl group (e.g., electron-withdrawing substituents) or nitrile position to assess pharmacophore requirements .

- In Silico Screening : Perform molecular docking against target proteins (e.g., kinases or GPCRs) using software like AutoDock to predict binding affinities.

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and selectivity profiles across cell lines. For indole derivatives, common targets include serotonin receptors or apoptotic pathways .

Basic: What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of acetonitrile vapors (toxic and flammable) .

- First Aid : In case of contact, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced: How can computational methods predict the reactivity of this compound in catalytic reactions?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitrile group’s electrophilicity can be quantified via partial charge analysis.

- Mechanistic Studies : Simulate transition states for cyanation or benzylation steps using Gaussian or ORCA software. Compare activation energies for different pathways (e.g., SN2 vs. radical mechanisms) .

Basic: How are impurities in synthetic batches of this compound identified and quantified?

- HPLC/GC-MS : Detect byproducts (e.g., unreacted indole or benzyl chloride derivatives) using reverse-phase chromatography with UV detection (λ = 254 nm) .

- NMR Spiking : Add authentic standards to identify impurities via peak splitting or shifts.

- Limit Tests : Follow ICH guidelines for residual solvents (e.g., acetonitrile < 410 ppm) .

Advanced: What strategies mitigate racemization or decomposition during storage of this compound?

- Stability Studies : Monitor degradation under varying conditions (pH, temperature, light) via accelerated stability testing.

- Formulation : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation/hydrolysis of the nitrile group .

- Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum.

Basic: What are the industrial and academic applications of this compound beyond pharmacology?

- Material Science : Serve as a precursor for conductive polymers or metal-organic frameworks (MOFs) due to its π-conjugated system .

- Catalysis : Act as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How can researchers validate the electronic effects of the nitrile group on the indole core using spectroscopic and computational tools?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.